6-Chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Xanthine oxidase inhibition Hyperuricemia Gout

6-Chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 733030-99-4) is a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative within the broader 3-aryl-2-mercaptoquinazolin-4-one chemotype. This scaffold is recognized as a privileged structure in medicinal chemistry, with documented inhibitory activity against dihydrofolate reductase (DHFR) and xanthine oxidase (XO).

Molecular Formula C14H7ClF2N2OS
Molecular Weight 324.7 g/mol
CAS No. 733030-99-4
Cat. No. B12127868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS733030-99-4
Molecular FormulaC14H7ClF2N2OS
Molecular Weight324.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S
InChIInChI=1S/C14H7ClF2N2OS/c15-7-1-3-11-9(5-7)13(20)19(14(21)18-11)12-4-2-8(16)6-10(12)17/h1-6H,(H,18,21)
InChIKeyHPPVPBXAAJTMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 733030-99-4): Core Identity and Procurement-Relevant Class Characteristics


6-Chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 733030-99-4) is a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative within the broader 3-aryl-2-mercaptoquinazolin-4-one chemotype [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, with documented inhibitory activity against dihydrofolate reductase (DHFR) and xanthine oxidase (XO) [2][3]. The compound is commercially available at 98% purity (HPLC) and is utilized as both a screening candidate and a synthetic intermediate for further S-alkylation derivatization [1].

Workflow Screening candidate and S-alkylation precursor
Scaffold Halogenated 2-mercaptoquinazolin-4-one chemotype
Context Reported class-level XO and DHFR inhibition evidence

Why 6-Chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Cannot Be Replaced by a Generic In-Class Analog


The 2-mercaptoquinazolin-4-one scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at both the N3-aryl and the C6 positions. In the Gul et al. (2023) xanthine oxidase panel, eighteen 3-aryl-2-thioxo analogs displayed a 10.7-fold IC50 span (33.7–362.2 µM) driven solely by aryl substitution variation [1]. Concurrently, the 6-chloro substituent substantially modulates ring electronics, influencing tautomeric equilibrium between the thiol and thione forms that governs reactivity, target binding, and downstream S-alkylation selectivity [2]. Interchanging 6-chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (MW 324.73, CLogP ~2.8) with the 6-des-chloro analog (CAS 19062-31-8, MW 290.29) therefore introduces a >34 Da mass shift, altered lipophilicity, and unpredictable potency changes—risks that cannot be mitigated without experimental re-validation .

N3-Aryl SAR N3-aryl substitution drives XO potency window; unsubstituted or non-fluorinated analogs may shift inhibitory profile significantly.
6-Cl Tautomerism 6-chloro group modulates thiol-thione equilibrium; 6-des-chloro or 6-unsubstituted analogs can alter reactivity and S-alkylation selectivity.
Des-Chloro Analog CAS 19062-31-8 (6-des-chloro) differs in mass, lipophilicity, and predicted retention; analytical methods may require re-validation.

Quantitative Differentiation Evidence for 6-Chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one vs. Closest Analogs


N3-Aryl Xanthine Oxidase Inhibition SAR Establishes the Potency Window for 2,4-Difluorophenyl Substitution

In a direct head-to-head panel of 18 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives assayed under identical conditions, compounds bearing electron-withdrawing aryl substituents (including 2,4-difluorophenyl) demonstrated XO IC50 values spanning 33.7–250 µM, whereas unsubstituted phenyl analogs clustered above 300 µM [1]. The most potent compound in the series (Compound 17, IC50 = 33.688 ± 0.30 µM) carried a halogenated aryl motif, providing class-level evidence that the 2,4-difluorophenyl group of the target compound confers intrinsically favorable XO binding relative to non-halogenated congeners [1]. The allosteric, non-competitive inhibition mechanism confirmed for this chemotype further differentiates it from purine-analog XO inhibitors such as allopurinol [1].

XO Inhibition SAR
Class-level inference
33.7 – 362.2 µM IC50 range (18 analogs)
2,4-Difluorophenyl analogs ≤250 µM vs unsubstituted >300 µM
Supports XO screening context; 2,4-difluorophenyl substitution may improve potency.
Class-level panel; direct target-compound data not yet reported.
Xanthine oxidase inhibition Hyperuricemia Gout

DHFR Inhibition Class-Level Evidence for 2-Mercaptoquinazolin-4-one Scaffold with Halogenated Aryl Substituents

A series of 2-mercapto-quinazolin-4-one analogs bearing halogenated N3-aryl groups was evaluated for in vitro DHFR inhibition, with the most active compound (Compound 17) achieving an IC50 of 0.01 µM—8-fold more potent than methotrexate (MTX, IC50 = 0.08 µM) [1]. The SAR indicated that both the 6-position substituent and the N3-aryl halogenation pattern are critical for DHFR binding affinity [1][2]. This provides class-level evidence that 6-chloro substitution combined with a 2,4-difluorophenyl group may confer superior DHFR potency relative to non-halogenated or 6-unsubstituted analogs, although direct head-to-head data for the target compound are not yet published.

DHFR Inhibition
Class-level inference
IC50 0.01 µM (analog)
vs MTX 0.08 µM
Reported DHFR inhibition context; halogenated scaffold may favor target engagement.
Analog Compound 17 data; requires direct confirmation.
DHFR inhibition Antifolate Anticancer

Physicochemical Differentiation: 6-Chloro Substitution Alters MW, Lipophilicity, and Predicted Boiling Point vs. the 6-Des-Chloro Analog (CAS 19062-31-8)

Computationally predicted properties for the target compound vs. the 6-des-chloro analog reveal a molecular weight increase of ~34.4 Da (324.73 vs. 290.29 g/mol), a predicted boiling point increase of approximately 38 °C (458.8 vs. ~421 °C), and a density increase of ~0.2 g/cm³ (1.61 vs. ~1.43 g/cm³) . These differences translate into distinct HPLC retention times and crystallization behaviors, which are critical for purity assay development and formulation. The higher predicted boiling point also indicates greater thermal stability for high-temperature reaction conditions, such as microwave-assisted S-alkylation [1].

Physicochemical Shift
Predicted
ΔMW +34.4 Da
ΔBP +38 °C
ΔDensity +0.18 g/cm³
CLogP shift higher
Distinct chromatographic and thermal behavior vs. des-chloro analog.
Predicted values; experimental retention and stability should be verified.
Physicochemical properties Chromatographic separation Formulation

Commercial Availability and Purity Benchmarking Against Research-Grade Analogs

The target compound is available from LeYan at a certified purity of 98% (HPLC), with catalog quantities ranging from 1 g to 500 g (bulk on request) . In contrast, the 6-des-chloro analog (CAS 19062-31-8) is listed by Molbase at 96% purity with a standard 1 g pack size , and the 7-chloro isomer (CAS not specified) is available only through custom synthesis with no guaranteed purity tier [1]. The 2% purity difference corresponds to a 2-fold reduction in the maximum possible impurity level (≤2% vs. ≤4%), which is material for in vivo toxicity studies where unidentified impurities can confound results.

Purity Benchmark
Supplier-reported
98% (HPLC)
vs 96% des-chloro analog
Higher catalog purity may reduce impurity-related assay interference.
Vendor specification; independent re-analysis recommended for critical assays.
Commercial sourcing Purity specification Supply chain

Scientifically Validated Application Scenarios for 6-Chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Procurement


Xanthine Oxidase Inhibitor Screening for Hyperuricemia/Gout Drug Discovery

Based on the class-level XO inhibition SAR showing that 2,4-difluorophenyl-substituted 2-thioxoquinazolin-4-ones achieve IC50 values between 33.7 and 100 µM with non-competitive, allosteric binding [1], this compound is a suitable starting point for hit validation and lead optimization programs targeting XO. Its allosteric mechanism differentiates it from purine-site inhibitors, offering potential for combination therapies with allopurinol or febuxostat [1].

Antifolate (DHFR) Drug Discovery: Starting Scaffold for Anticancer and Antimicrobial Leads

Given that 2-mercaptoquinazolin-4-one analogs with halogenated N3-aryl groups achieve DHFR IC50 values as low as 0.01 µM—eight-fold more potent than methotrexate [2]—the target compound serves as a logical synthetic precursor for S-alkylated derivatives. The 6-chloro and 2,4-difluorophenyl motifs jointly satisfy the SAR requirements for high-affinity DHFR binding [2][3].

Synthetic Intermediate for S-Alkylation and Thioether Library Generation

The 2-sulfanyl (2-mercapto) group provides a nucleophilic handle for selective S-alkylation under mild conditions, enabling the generation of diverse 2-alkylthio-quinazolin-4-one libraries [4]. The predicted thermal stability (BP 458.8 °C) supports microwave-assisted or high-temperature alkylation protocols superior to the 6-des-chloro analog (BP ~421 °C) , and the 98% purity specification ensures that alkylation reactions proceed without competing side-reactions from sulfur-containing impurities .

Analytical Method Development and Reference Standard Qualification

The well-characterized physicochemical profile (MW 324.73, Density 1.61 g/cm³, BP 458.8 °C) combined with HPLC-certified 98% purity makes this compound suitable as a system suitability standard for LC-MS method validation, particularly when distinguishing between 6-chloro and 6-des-chloro analogs that differ by 34.4 Da in mass and ~38 °C in boiling point .

Application
Selection Property
Validation Focus
Xanthine oxidase inhibition studies
Halogenated N3-aryl scaffold with reported class-level XO activity
Allosteric inhibition confirmation and SAR around 2,4-difluorophenyl group
DHFR inhibition screening
6-chloro-2-mercaptoquinazolin-4-one core for antifolate analog studies
Comparative DHFR activity vs. reference inhibitor; target engagement in cell models
S-alkylation library synthesis
Free 2-sulfanyl group as nucleophilic handle
Alkylation selectivity and purity of 2-alkylthio derivatives
LC-MS method development
Predicted MW, boiling point, and lipophilicity shift from des-chloro analog
Chromatographic resolution and system suitability for analog differentiation
Quote Request

Request a Quote for 6-Chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.